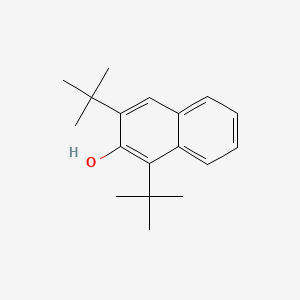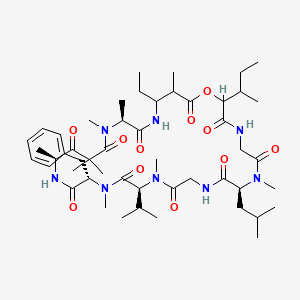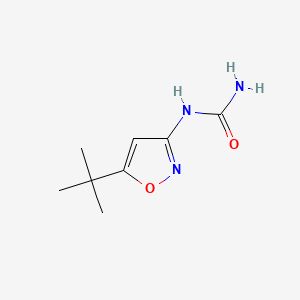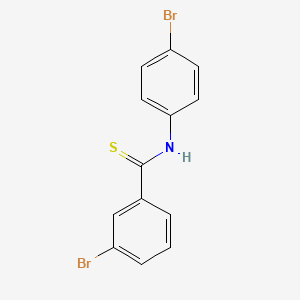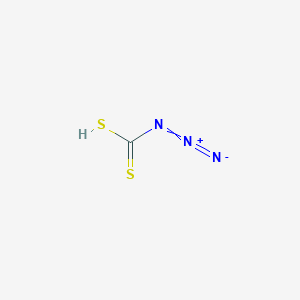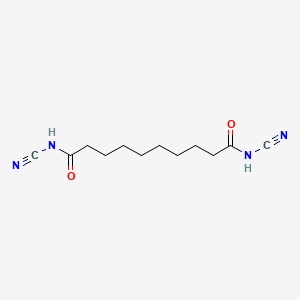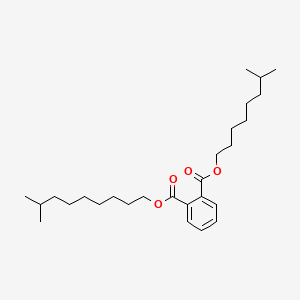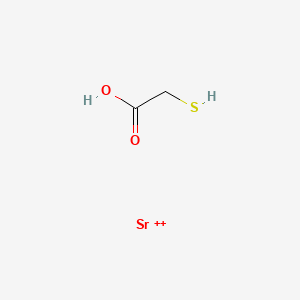
Mercaptoacetic acid, strontium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercaptoacetic acid, strontium salt is a chemical compound formed by the reaction of mercaptoacetic acid with strontium. Mercaptoacetic acid, also known as thioglycolic acid, is an organosulfur compound with the formula HSCH₂COOH. It contains both a thiol (mercaptan) and a carboxylic acid functional group. The strontium salt of mercaptoacetic acid is used in various applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mercaptoacetic acid is typically synthesized by the reaction of sodium or potassium chloroacetate with alkali metal hydrosulfide in an aqueous medium . The strontium salt can be prepared by reacting mercaptoacetic acid with strontium hydroxide or strontium carbonate under controlled conditions. The reaction is usually carried out in an aqueous solution, and the resulting product is isolated by filtration and drying.
Industrial Production Methods
Industrial production of mercaptoacetic acid involves the reaction of chloroacetic acid with sodium hydrosulfide. The process is carried out in large reactors with precise control of temperature and pH to ensure high yield and purity. The strontium salt is then produced by neutralizing the mercaptoacetic acid with strontium hydroxide or strontium carbonate.
Análisis De Reacciones Químicas
Types of Reactions
Mercaptoacetic acid, strontium salt undergoes various chemical reactions due to the presence of both thiol and carboxylic acid functional groups. Some of the common reactions include:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and acyl chlorides are commonly used reagents.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Alcohols and thiols.
Substitution: Thioesters and thioethers.
Aplicaciones Científicas De Investigación
Mercaptoacetic acid, strontium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Employed in the preparation of thioglycolate media for bacteriological research.
Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceuticals.
Industry: Utilized in the production of PVC stabilizers and as a depilatory agent in cosmetic formulations
Mecanismo De Acción
The mechanism of action of mercaptoacetic acid, strontium salt involves the interaction of its thiol and carboxylic acid groups with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the stability and activity of enzymes and other biomolecules .
Comparación Con Compuestos Similares
Mercaptoacetic acid, strontium salt can be compared with other similar compounds such as:
Calcium thioglycolate: Used in depilatory creams and hair removal products.
Sodium thioglycolate: Employed in bacteriological media and as a reducing agent.
Ammonium thioglycolate: Used in hair perming solutions.
The uniqueness of this compound lies in its specific interactions with strontium ions, which can impart distinct properties such as enhanced stability and reactivity in certain applications .
Propiedades
Número CAS |
38337-95-0 |
|---|---|
Fórmula molecular |
C2H4O2SSr+2 |
Peso molecular |
179.74 g/mol |
Nombre IUPAC |
strontium;2-sulfanylacetic acid |
InChI |
InChI=1S/C2H4O2S.Sr/c3-2(4)1-5;/h5H,1H2,(H,3,4);/q;+2 |
Clave InChI |
YDYVEEZRHSAYMD-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)S.[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


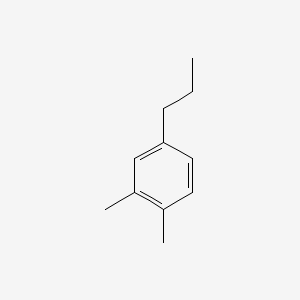
![1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine](/img/structure/B12646881.png)

